molecular formula C15H10Cl2N2O B1396758 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332528-97-8

2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1396758
M. Wt: 305.2 g/mol
InChI Key: IDAUUZHNSMNXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride”, involves various methodologies. For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular formula of “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” is C15H10Cl2N2O . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride”, have been found to show activities against dermatophytes . Some of them possess a broad spectrum of action .


Physical And Chemical Properties Analysis

“2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” has a molecular weight of 339.6 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . Its topological polar surface area is 42.8 Ų .

Scientific Research Applications

  • Synthesis of Siderophores

    • Field : Biochemistry
    • Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Method : The biosynthetic pathways of siderophores involve the secretion mechanisms in microbes and plants, and their role in regulating bioavailable iron levels .
    • Results : Siderophores have applications in medicine, agriculture, and environmental sciences. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Synthesis of Guanidine Derivatives

    • Field : Organic Chemistry
    • Application : Guanidines were prepared by the condensation reaction of primary amine (-NH2) with urea derivatives (R2NCONR2) in the presence of POCl3 . These guanidine-pyridine hybrid derivatives were synthesized by substituted urea derivatives namely 1,1,3,3-tetramethylurea and N, N′-dimethylurea with 2-aminopyridine .
    • Method : The metal complexes were obtained by reaction of metal (II) chloride with guanidine ligands in the molar ratio 1:1 and 1:2 (M:L) .
    • Results : The synthesized compounds were subjected to antibacterial study. Evaluation of antibacterial activities indicated that the metal complexes more inhibited the Gram-positive and Gram-negative bacteria strains as compared to the parent ligands .

Future Directions

The future directions for “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The synthesis methods could also be refined for better efficiency and environmental friendliness .

properties

IUPAC Name

2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O.ClH/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAUUZHNSMNXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 3
2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 4
2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.